3-Hydroxy agomelatine-d3

LC-MS/MS Bioanalysis Internal Standard

This deuterated (d3) 3-hydroxy agomelatine analog is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of the primary agomelatine metabolite. Unlike unlabeled 3-hydroxy agomelatine, the +3 Da mass shift eliminates co-elution with endogenous analyte, enabling accurate correction for matrix effects and ionization variability in complex biological matrices. Validated per FDA bioequivalence guidelines (0.4572–1000 ng/mL, human plasma). Essential for CYP1A2-mediated metabolism studies, drug-drug interaction assessments, and population PK modeling given agomelatine's 130.8% inter-individual variability in intrinsic clearance.

Molecular Formula C15H17NO2
Molecular Weight 246.32 g/mol
Cat. No. B12411642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy agomelatine-d3
Molecular FormulaC15H17NO2
Molecular Weight246.32 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
InChIInChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3
InChIKeyYJYPHIXNFHFHND-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Agomelatine-d3: Stable Isotope-Labeled Metabolite Standard for LC-MS/MS Quantification


3-Hydroxy agomelatine-d3 (CAS 1079774-23-4) is a deuterium-labeled analog of 3-hydroxy agomelatine, the primary hydroxylated metabolite of the melatonergic antidepressant agomelatine . The compound contains three deuterium atoms substituted on the methoxy group of the naphthalene ring, conferring a molecular weight of 262.32 g/mol and the molecular formula C₁₅H₁₄D₃NO₃ . 3-Hydroxy agomelatine functions as a 5-HT₂C receptor antagonist with an IC₅₀ of 3.2 μM and a Kᵢ of 1.8 μM [1]. As a stable isotope-labeled internal standard (SIL-IS), this deuterated compound is specifically designed for accurate and precise quantification of 3-hydroxy agomelatine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Non-Deuterated 3-Hydroxy Agomelatine or Generic Internal Standards Cannot Replace 3-Hydroxy Agomelatine-d3 in Quantitative Bioanalysis


Generic substitution of 3-hydroxy agomelatine-d3 with its non-deuterated counterpart or alternative internal standards (e.g., phenacetin) compromises the analytical validity of LC-MS/MS quantification due to three distinct failure modes. First, non-deuterated 3-hydroxy agomelatine co-elutes with the endogenous metabolite in biological samples, rendering it incapable of correcting for matrix effects and ionization variability—a fundamental requirement for accurate quantification in complex matrices [1]. Second, the use of structurally dissimilar internal standards such as phenacetin introduces differential extraction recovery, inconsistent ionization efficiency, and divergent chromatographic behavior relative to the target analyte, leading to systematic bias in concentration determination [1]. Third, the high inter-individual variability in agomelatine pharmacokinetics (intrinsic clearance IIV of 130.8%) demands an internal standard that precisely mirrors the analyte's behavior throughout sample processing and MS detection to achieve the accuracy and precision required for regulatory bioequivalence studies [2].

Quantitative Differentiation Evidence for 3-Hydroxy Agomelatine-d3 Versus Closest Analogs


Isotopic Purity and Mass Shift: Deuterium Labeling Enables Unambiguous MS Discrimination from Endogenous Metabolite

3-Hydroxy agomelatine-d3 incorporates three deuterium atoms at the methoxy position (7-(methoxy-d₃)), producing a +3 Da mass shift relative to non-deuterated 3-hydroxy agomelatine . This mass differential enables complete chromatographic co-elution with the endogenous analyte while providing baseline-resolved detection in the mass spectrometer via distinct MRM transitions [1]. In contrast, alternative internal standards such as phenacetin (used in published LC-MS/MS methods for agomelatine metabolites) exhibit different retention behavior (m/z 180.1→110.1 vs. m/z 260.1→201.1 for 3-hydroxy agomelatine) and fail to co-elute, compromising matrix effect correction [1]. The isotopic purity of 3-hydroxy agomelatine-d3 is specified at ≥99.69%, minimizing interference from unlabeled species that would otherwise produce overlapping signals .

LC-MS/MS Bioanalysis Internal Standard Stable Isotope Labeling

Receptor Binding Affinity: 10-Fold Reduction in 5-HT₂C Affinity Relative to Parent Agomelatine Establishes Metabolite as Distinct Pharmacological Entity

3-Hydroxy agomelatine exhibits a Kᵢ of 1.8 μM at the human 5-HT₂C receptor, representing a 10-fold (8.6-fold) lower affinity compared to the parent drug agomelatine (Kᵢ = 0.21 μM) [1]. The rank order of 5-HT₂C antagonist potency among agomelatine-related compounds is: S 21517 (Kᵢ = 0.13 μM) > agomelatine (Kᵢ = 0.21 μM) > 3-hydroxy agomelatine (Kᵢ = 1.8 μM) . The IC₅₀ for 3-hydroxy agomelatine at the 5-HT₂C receptor is 3.2 μM [2]. In vivo, 3-hydroxy agomelatine administered intraperitoneally at doses ranging from 1.25 to 40 mg/kg in Wistar rats failed to significantly antagonize mCPP- and Ro 60-0175-induced penile erections, a behavioral assay sensitive to 5-HT₂C receptor activation, further confirming its reduced functional activity relative to the parent compound [1].

5-HT2C Receptor Receptor Binding Metabolite Pharmacology Antagonist

Validated Analytical Range and Sensitivity: LC-MS/MS Calibration Curve Demonstrates Quantifiable Performance Over 3 Orders of Magnitude

A fully validated LC-MS/MS method established that 3-hydroxy agomelatine (the analyte for which 3-hydroxy agomelatine-d3 serves as internal standard) can be quantified in human plasma over a linear calibration range of 0.4572 ng/mL to 1000 ng/mL [1]. This represents a dynamic range exceeding three orders of magnitude (approximately 2,187-fold). The method demonstrated intra- and inter-day precision and accuracy meeting FDA bioanalytical method validation acceptance criteria [1]. The calibration range for 3-hydroxy agomelatine (0.4572-1000 ng/mL) is the widest among the three analytes quantified in the same method, exceeding that of agomelatine (0.0457-100 ng/mL) and 7-desmethyl-agomelatine (0.1372-300 ng/mL) [1]. The method was successfully applied to a bioequivalence study in healthy Chinese volunteers receiving 25 mg agomelatine tablets, confirming its suitability for clinical pharmacokinetic applications [2].

Method Validation Calibration Range LLOQ Bioequivalence

Product Purity Specification: 99.69% Assay Purity Differentiates 3-Hydroxy Agomelatine-d3 from Lower-Purity Non-Deuterated Metabolite Standards

Commercially available 3-hydroxy agomelatine-d3 is supplied with a certified purity of 99.69%, as specified by MedChemExpress (Cat. No. HY-133111S) . This compares favorably to the non-deuterated 3-hydroxy agomelatine reference standard, which is available at 99.13% purity from the same supplier (Cat. No. HY-133111) . Alternative suppliers report 3-hydroxy agomelatine purity as "usually 95%" . The 0.56% absolute purity advantage of the deuterated form reduces the potential for impurity-related interference in quantitative assays, particularly important when the internal standard is used at low concentrations near the LLOQ. Daicel Pharma Standards provides 3-hydroxy agomelatine-d3 with specified solubility in methanol and storage conditions of 2-8°C .

Purity Quality Control Reference Standard Certificate of Analysis

Documented Long-Term Storage Stability: Validated Stability Parameters Enable Multi-Year Study Continuity

3-Hydroxy agomelatine-d3 exhibits documented long-term stability when stored appropriately. The compound is stable as a powder at -20°C for up to 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months to 2 years . Daicel Pharma Standards specifies storage conditions of 2-8°C for 3-hydroxy agomelatine-d3 . In contrast, some suppliers report shorter-term stability for the non-deuterated compound: -20°C for 1 month (short-term) and -80°C for 6 months (long-term) . The solubility of 3-hydroxy agomelatine in DMSO is specified as 200 mg/mL (771.31 mM) with sonication, and aqueous solubility is 80 mg/mL (308.52 mM) . These stability parameters have been validated through the application of the compound in clinical bioequivalence studies requiring extended sample storage and re-analysis [1].

Stability Storage Conditions Shelf Life Reference Standard Management

Procurement-Relevant Application Scenarios for 3-Hydroxy Agomelatine-d3 Based on Quantified Differentiation Evidence


Regulatory Bioequivalence Studies of Agomelatine Generic Formulations Requiring Metabolite Quantification

3-Hydroxy agomelatine-d3 is the optimal internal standard for LC-MS/MS quantification of 3-hydroxy agomelatine in human plasma during bioequivalence studies. Published FDA-compliant methods have validated linearity over 0.4572-1000 ng/mL, with intra- and inter-day precision and accuracy meeting acceptance criteria [1]. The deuterated internal standard enables accurate correction for the high inter-individual pharmacokinetic variability (IIV of intrinsic clearance = 130.8%) characteristic of agomelatine [2]. Studies in Chinese healthy volunteers have successfully applied this methodology, demonstrating that 90% confidence intervals for log-transformed AUC and Cmax ratios of 3-hydroxy-agomelatine fell within FDA bioequivalence definition intervals (0.80-1.25 for AUC, 0.75-1.33 for Cmax) [3].

Pharmacokinetic Modeling of Agomelatine First-Pass Metabolism and Metabolite Exposure

For population pharmacokinetic studies characterizing agomelatine's extensive first-pass hepatic metabolism, 3-hydroxy agomelatine-d3 enables precise measurement of the hydroxylated metabolite pathway. Semiphysiological PK models incorporating a well-stirred liver compartment have been developed using plasma concentration-time data generated with this deuterated internal standard [1]. The metabolite's 10-fold reduced 5-HT₂C receptor affinity (Ki = 1.8 μM vs. parent Ki = 0.21 μM) [2] makes its accurate quantification essential for exposure-response modeling, as metabolite accumulation does not translate to equivalent pharmacological activity. The validated 0.4572 ng/mL LLOQ enables quantification of metabolite concentrations even at trough levels following single 25 mg doses [3].

CYP1A2 Phenotyping and Drug-Drug Interaction Studies Involving Agomelatine Metabolism

Since 3-hydroxy agomelatine is formed primarily via CYP1A2-mediated hydroxylation (90% of agomelatine metabolism), the deuterated internal standard is essential for studies evaluating CYP1A2 activity, genetic polymorphisms, or drug-drug interactions [1]. The +3 Da mass shift of 3-hydroxy agomelatine-d3 prevents interference from the endogenous metabolite while maintaining identical extraction and ionization behavior [2]. This is critical for studies where CYP1A2 inhibitors (e.g., fluvoxamine) or inducers may alter the metabolic ratio of agomelatine to 3-hydroxy agomelatine, with the validated method capable of detecting changes across the 0.4572-1000 ng/mL concentration range [3].

Metabolite Identification and Structural Confirmation in Novel Metabolic Pathway Studies

In metabolomic investigations of agomelatine bioactivation pathways, 3-hydroxy agomelatine-d3 serves as a reference standard for unambiguous structural confirmation of the hydroxylated metabolite. Studies characterizing CYP-mediated metabolism of agomelatine have identified 39 metabolites, of which 19 are CYP-generated [1]. The deuterated standard provides definitive retention time and fragmentation pattern matching for 3-hydroxy agomelatine identification. Its 99.69% purity [2] ensures that observed MS/MS fragmentation patterns are attributable solely to the target metabolite, not to co-eluting impurities that could confound structural elucidation in high-resolution mass spectrometry workflows.

Quote Request

Request a Quote for 3-Hydroxy agomelatine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.